

# physicochemical properties of 2-Amino-5-(trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name:	2-Amino-5-(trifluoromethyl)benzonitrile
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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-5-(trifluoromethyl)benzonitrile**

## Authored by a Senior Application Scientist Foreword: A Molecule of Interest in Modern Medicinal Chemistry

**2-Amino-5-(trifluoromethyl)benzonitrile**, a substituted aromatic nitrile, represents a cornerstone building block in contemporary drug discovery and development. Its unique electronic and structural features, conferred by the interplay of an amino group, a nitrile moiety, and a trifluoromethyl substituent, make it a versatile scaffold for the synthesis of pharmacologically active agents. This guide provides a comprehensive overview of its core physicochemical properties, offering not only empirical data but also the underlying scientific rationale for its behavior and the experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this important chemical entity.

## Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to establish its identity and structure. **2-Amino-5-(trifluoromethyl)benzonitrile** is an aromatic compound based on a

benzene ring, substituted with an amino (-NH<sub>2</sub>), a cyano (-C≡N), and a trifluoromethyl (-CF<sub>3</sub>) group.

Identifier	Value	Source
Chemical Name	2-Amino-5-(trifluoromethyl)benzonitrile	<a href="#">[1]</a>
Synonyms	4-Amino-3-cyanobenzotrifluoride, 2-Cyano-4-(trifluoromethyl)aniline	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	6526-08-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	186.14 g/mol	<a href="#">[3]</a>
InChI Key	ZLCIALUBLCA <sub>2</sub> XPL-UHFFFAOYSA-N	

The strategic placement of these functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, which are critical determinants of its behavior in both chemical and biological systems. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, contrasted with the electron-donating amino group, creates a unique electronic landscape that influences its properties.

## Key Physicochemical Properties: A Tabulated Summary

The physicochemical properties of a compound are paramount in drug development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of **2-Amino-5-(trifluoromethyl)benzonitrile**.

Property	Value	Experimental Context and Rationale
Physical Form	Solid	
Melting Point	72-74 °C	The defined melting point range suggests a crystalline solid with a relatively high degree of purity. This property is crucial for formulation development, particularly for solid dosage forms.
Boiling Point	268.5 °C at 760 mmHg	This relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and trifluoromethyl groups. A lower boiling point of 95-115 °C has also been reported, which may correspond to a different pressure or be an error. <a href="#">[1]</a>
Density	1.4 ± 0.1 g/cm³	The density is important for process chemistry calculations, such as reactor volume and mass transfer considerations. <a href="#">[1]</a>
Flash Point	116.2 °C	This value is a critical safety parameter, indicating the lowest temperature at which the vapor can ignite in the presence of an ignition source. <a href="#">[1]</a>
Water Solubility	Low solubility	The presence of the hydrophobic trifluoromethyl

		group and the aromatic ring significantly reduces aqueous solubility. While the amino and nitrile groups can participate in hydrogen bonding, their effect is outweighed. <a href="#">[4]</a>
Organic Solvent Solubility	Soluble in some organic solvents	The molecule's mixed polarity allows for solubility in a range of organic solvents. This is a key consideration for its use in synthesis and for purification methods like chromatography. <a href="#">[4]</a>
pKa (Predicted)	-0.02 ± 0.10	The predicted pKa of the protonated amino group is very low due to the strong electron-withdrawing effects of the adjacent nitrile and the trifluoromethyl group on the ring, making the amino group significantly less basic than aniline. <a href="#">[2]</a>
LogP (XLogP3)	2.4	This value indicates a moderate degree of lipophilicity, suggesting the compound can readily cross cell membranes, a desirable property for many drug candidates. <a href="#">[1]</a>

## Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

[\[5\]](#) Below is a guide to the expected spectroscopic features of **2-Amino-5-**

**(trifluoromethyl)benzonitrile.**

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.[\[6\]](#) For this molecule, the key diagnostic peaks are:

- N-H Stretch: Two sharp to medium peaks are expected in the region of 3300-3500  $\text{cm}^{-1}$ , characteristic of the primary amine.
- C≡N Stretch: A strong, sharp absorption band is anticipated around 2220-2240  $\text{cm}^{-1}$ . The conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitriles.[\[7\]](#)
- C-F Stretch: Strong absorptions are expected in the 1100-1300  $\text{cm}^{-1}$  region due to the C-F bonds of the trifluoromethyl group.
- Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[5\]](#)

- $^1\text{H}$  NMR: The aromatic region (typically  $\delta$  6.5-8.0 ppm) will show a complex splitting pattern corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
- $^{13}\text{C}$  NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct signals, with their chemical shifts reflecting the electron-donating and -withdrawing nature of the attached groups.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[\[8\]](#)

- Molecular Ion ( $M^+$ ): A prominent molecular ion peak is expected at  $m/z$  186.
- Fragmentation: Common fragmentation pathways for aromatic nitriles may involve the loss of HCN ( $m/z$  27) or other small neutral molecules. The trifluoromethyl group is relatively stable but can also be involved in fragmentation.

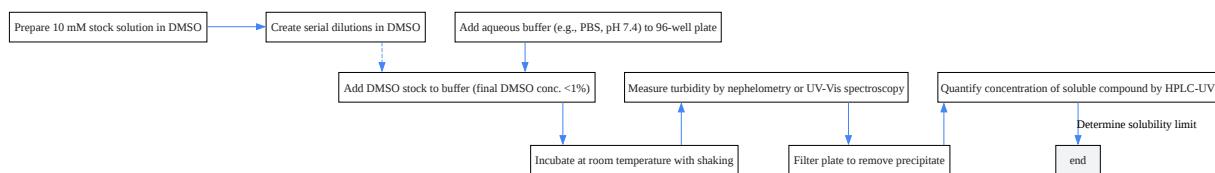
## Experimental Protocols: A Practical Approach

To ensure the trustworthiness of data, robust and validated experimental protocols are essential. Here, we provide a detailed methodology for determining the kinetic solubility of **2-Amino-5-(trifluoromethyl)benzonitrile**, a critical parameter in early drug discovery.[9]

## Determination of Kinetic Aqueous Solubility by High-Throughput Screening (HTS)

**Causality Behind Experimental Choices:** Kinetic solubility is often determined in early drug discovery as it provides a rapid assessment of a compound's dissolution and precipitation behavior under non-equilibrium conditions, which can be more representative of the initial stages of drug absorption in the body.[10] Dimethyl sulfoxide (DMSO) is commonly used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The subsequent dilution into an aqueous buffer simulates the transition of a drug from a concentrated form into the aqueous environment of the gastrointestinal tract.

Experimental Workflow Diagram:



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Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **2-Amino-5-(trifluoromethyl)benzonitrile** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
- Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Compound Addition: Transfer a small volume (e.g., 2  $\mu$ L) of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous buffer plate. The final concentration of DMSO should be kept low (typically  $\leq 1\%$ ) to minimize its effect on solubility.
- Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a pseudo-equilibrium.
- Analysis:
  - Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[11]
  - HPLC-UV Analysis (for higher accuracy): a. Filter the contents of each well through a filter plate to remove any precipitated solid. b. Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the compound remaining in solution. c. The kinetic solubility is the highest concentration at which no precipitation is observed, or the concentration of the saturated solution after precipitation has occurred.

## Safety and Handling

As a laboratory chemical, **2-Amino-5-(trifluoromethyl)benzonitrile** requires careful handling.  
[12][13][14]

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

## Applications and Significance in Drug Discovery

**2-Amino-5-(trifluoromethyl)benzonitrile** is a key intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and nitrile groups provide versatile handles for further chemical modifications. It has been utilized in the development of:

- Non-steroidal androgen receptor modulators: These are important in the treatment of prostate cancer.[15]
- Anticancer agents: The benzonitrile scaffold is present in numerous compounds with demonstrated antiproliferative activity.[15]

## Conclusion

**2-Amino-5-(trifluoromethyl)benzonitrile** is a molecule with a rich physicochemical profile that underpins its utility in medicinal chemistry. A thorough understanding of its properties, from its melting point and solubility to its spectroscopic fingerprint, is crucial for its effective application in the synthesis and development of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

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